Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(6-ethoxypyridin-3-yl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share structural similarities.
Pyridine derivatives: Compounds such as 2-aminopyridine and 3-bromoimidazo[1,2-a]pyridine have similar pyridine rings.
Uniqueness: Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the combination of its pyrrolidine and pyridine rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-2-23-18-11-10-16(13-20-18)17-9-6-12-21(17)19(22)24-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,17H,2,6,9,12,14H2,1H3 |
InChI Key |
XQNKKLHSQYNEJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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